2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde
Description
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde is a quinoline derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol This compound is characterized by the presence of a hydroxyl group at the 2-position, an isopropyl group at the 8-position, and an aldehyde group at the 3-position of the quinoline ring
Properties
IUPAC Name |
2-oxo-8-propan-2-yl-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(2)11-5-3-4-9-6-10(7-15)13(16)14-12(9)11/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORRGNGDIIRIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This method provides a straightforward route to introduce the aldehyde functionality at the 3-position of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: 2-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-8-(propan-2-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Quinoline derivatives are known to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the isopropyl and aldehyde groups, but shares the hydroxyl group at the 2-position.
8-Hydroxyquinoline: Lacks the isopropyl and aldehyde groups, but shares the hydroxyl group at the 8-position.
2-Formyl-8-hydroxyquinoline: Similar structure but lacks the isopropyl group.
Uniqueness
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde is unique due to the presence of both the isopropyl and aldehyde groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
